

# Application Notes and Protocols: Yeast Two-Hybrid Screening to Identify Translin Interacting Proteins

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## Compound of Interest

Compound Name: *Translin*

Cat. No.: *B1257047*

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## Introduction

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo.[1][2][3] This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[2] When these domains are brought into proximity, they can activate the transcription of a downstream reporter gene.[2][3] In a Y2H screen, a "bait" protein of interest is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and a prey protein interact, the BD and AD are brought together, leading to the expression of reporter genes that allow for selection and quantification of the interaction.[3]

Translin is a highly conserved DNA and RNA binding protein implicated in a variety of critical cellular processes, including RNA metabolism, transcriptional regulation, and the DNA damage response. It is known to form a heteromeric complex with the Translin-associated factor X (TRAX). Identifying novel protein interactors of Translin is crucial for further elucidating its molecular functions and its role in disease pathways, which can inform drug development efforts.

These application notes provide a detailed protocol for performing a yeast two-hybrid screen using human Translin as the bait protein to identify novel interacting partners from a human

cDNA library.

## Experimental Principles

The GAL4-based yeast two-hybrid system is a widely used method. In this system, the GAL4 transcription factor is split into its two functional domains: the DNA-binding domain (GAL4-BD) and the activation domain (GAL4-AD). The bait protein (Translin) is cloned into a vector as a fusion with the GAL4-BD. A cDNA library, representing a pool of potential interacting proteins, is cloned into a separate vector as fusions with the GAL4-AD. When both plasmids are co-expressed in a suitable yeast reporter strain, an interaction between the Translin bait and a prey protein from the library will reconstitute a functional GAL4 transcription factor. This reconstituted factor then binds to the upstream activating sequence (UAS) of reporter genes, such as HIS3, ADE2, and lacZ, enabling yeast growth on selective media and providing a colorimetric signal for confirmation.

## Data Presentation: Identifying Translin Interactors

Following a successful yeast two-hybrid screen, positive interactions are typically validated through re-streaking on selective media and a quantitative assay, such as a  $\beta$ -galactosidase assay. The results can be summarized in a table to compare the relative strength of the interactions.

Table 1: Hypothetical Results of a Yeast Two-Hybrid Screen with Human Translin as Bait

Prey Protein Identified	Gene Symbol	Putative Function	Growth on - His/-Ade Medium	$\beta$ -Galactosidase Activity (Miller Units)	Interaction Strength
Translin-associated factor X	TRAX	Component of the C3PO complex, RNA silencing	+++	$150.5 \pm 12.3$	Strong
Heterogeneous nuclear ribonucleoprotein A1	HNRNPA1	RNA binding, mRNA processing and transport	++	$85.2 \pm 9.8$	Moderate
Poly(A)-binding protein cytoplasmic 1	PABPC1	Binds to the poly(A) tail of mRNA, translation initiation	++	$78.9 \pm 7.5$	Moderate
DNA repair protein XRCC5	XRCC5	Ku80, non-homologous end joining DNA repair	+	$45.1 \pm 5.1$	Weak
Ribosomal protein S3	RPS3	Ribosomal component, DNA repair	+	$39.8 \pm 4.2$	Weak
Negative Control (Lamin)	LAM	Nuclear lamina component (unrelated)	-	$2.1 \pm 0.5$	None

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Positive					
Control (p53 + SV40 T-antigen)	TP53/SV40-T	Known strong interactors	+++	180.2 ± 15.6	Strong

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Note: This table presents hypothetical data for illustrative purposes. The  $\beta$ -galactosidase activity is represented as mean  $\pm$  standard deviation from three independent experiments.

## Experimental Protocols

This section provides a detailed methodology for performing a yeast two-hybrid screen with Translin as the bait.

### Protocol 1: Bait Plasmid Construction and Validation

- Bait Vector Construction:
  - The full-length human Translin cDNA is amplified by PCR using primers that add appropriate restriction sites for cloning into the pGBKT7 vector (which contains the GAL4 DNA-binding domain).
  - The PCR product and the pGBKT7 vector are digested with the corresponding restriction enzymes.
  - The digested insert and vector are ligated using T4 DNA ligase.
  - The ligation product is transformed into E. coli for plasmid amplification and selection on appropriate antibiotic plates.
  - Plasmid DNA is isolated from several colonies and the insertion of the Translin cDNA is confirmed by restriction digest and Sanger sequencing.
- Bait Autoactivation and Toxicity Test:
  - The confirmed pGBKT7-Translin plasmid is transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

- Transformants are plated on SD/-Trp medium to select for the presence of the bait plasmid.
- Colonies are then replica-plated onto SD/-Trp/-His and SD/-Trp/-Ade selective media.
- The plates are incubated at 30°C for 3-5 days.
- A bait that does not auto-activate will not grow on the selective media. If growth is observed, the bait is considered an auto-activator and may require the use of a more stringent reporter strain or the addition of 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.
- Toxicity is assessed by comparing the growth of yeast containing pGBKT7-Translin to yeast containing the empty pGBKT7 vector on SD/-Trp plates.

## Protocol 2: Yeast Two-Hybrid Library Screening

- Yeast Mating:
  - A large-scale transformation of a pre-transformed human cDNA library (in a pGADT7-based vector, containing the GAL4 activation domain) in a yeast strain of the opposite mating type (e.g., Y187) is performed, or a pre-transformed library is used directly.
  - A single colony of the yeast strain containing the pGBKT7-Translin bait is inoculated into 50 mL of SD/-Trp liquid medium and grown overnight at 30°C with shaking.
  - The bait culture is then mixed with an aliquot of the prey library culture.
  - The mixture is incubated in a sterile 2L flask at 30°C with gentle agitation for 20-24 hours to allow for mating.
- Selection of Diploids and Interaction Screening:
  - The mating culture is plated onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade). SD/-Trp/-Leu selects for diploid yeast containing both bait and prey plasmids. The absence of His and Ade selects for yeast where a protein-protein interaction has occurred, activating the HIS3 and ADE2 reporter genes.

- The plates are incubated at 30°C for 5-10 days, and colonies that appear are considered positive interactors.

## Protocol 3: Confirmation of Positive Interactions and Plasmid Rescue

- $\beta$ -Galactosidase Colony-Lift Filter Assay:
  - Positive colonies from the selective plates are patched onto a fresh high-stringency plate and allowed to grow for 2-3 days.
  - A sterile filter paper is placed over the colonies to lift them.
  - The filter is then submerged in liquid nitrogen to permeabilize the yeast cells.
  - The filter is placed in a petri dish containing a substrate solution (e.g., X-gal).
  - The development of a blue color indicates a positive interaction.
- Plasmid Rescue and Identification of Prey:
  - Yeast colonies that are positive on high-stringency media and in the  $\beta$ -galactosidase assay are grown in SD/-Leu liquid culture.
  - Total yeast plasmid DNA is isolated.
  - The isolated plasmids are transformed into E. coli to amplify the prey plasmid (pGADT7-prey).
  - The prey plasmid is then isolated from E. coli and the cDNA insert is identified by Sanger sequencing.

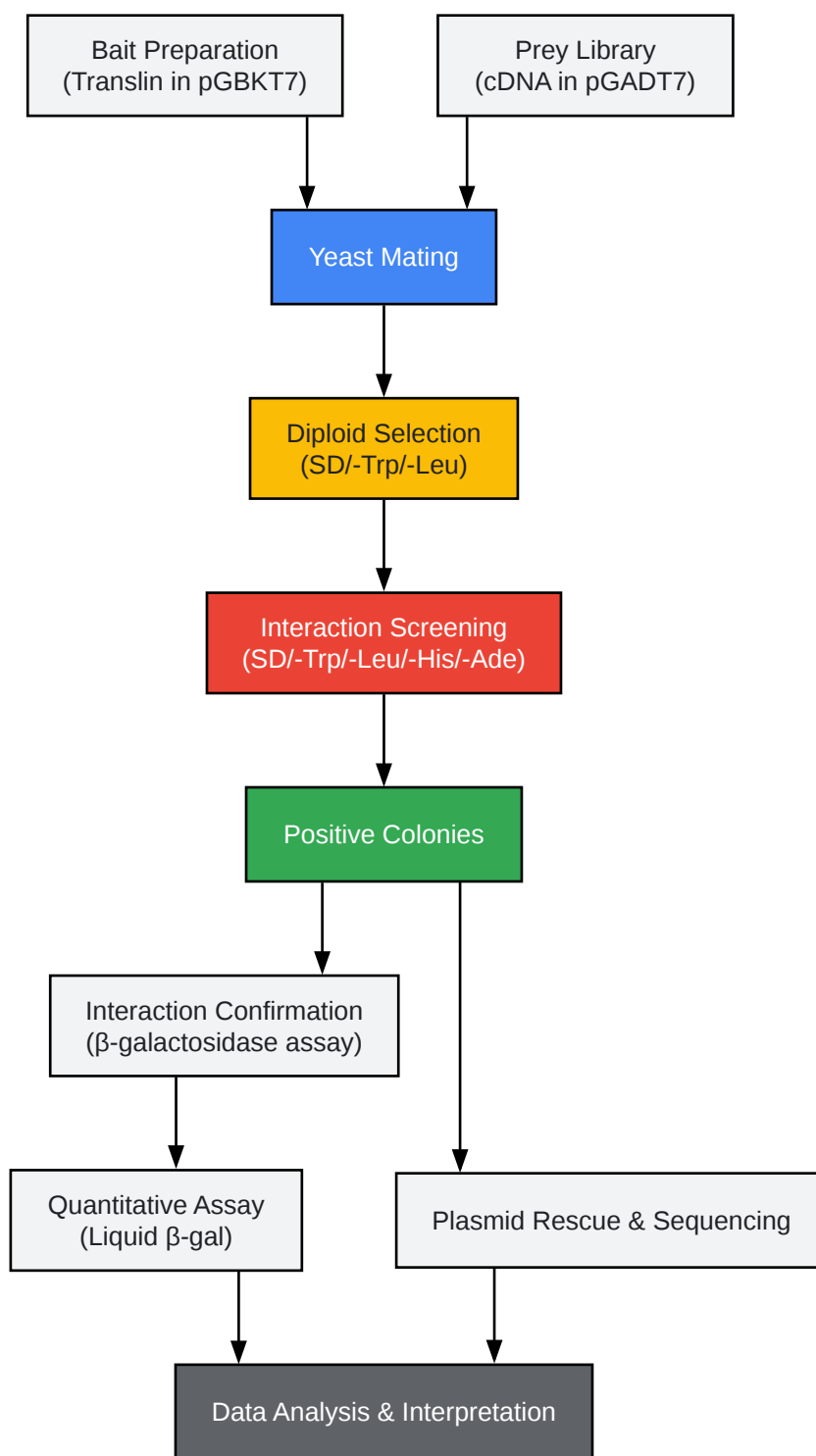
## Protocol 4: Quantitative $\beta$ -Galactosidase Liquid Assay

- Culture Preparation:
  - Yeast strains co-transformed with the bait (pGBKT7-Translin) and each putative interacting prey plasmid are grown to mid-log phase in the appropriate selective liquid medium.[4]

- Cell Lysis and Enzyme Assay:
  - A defined volume of each culture is harvested, and the cells are lysed.
  - The cell lysate is incubated with a chromogenic substrate for  $\beta$ -galactosidase, such as o-nitrophenyl- $\beta$ -D-galactopyranoside (ONPG).[5]
  - The reaction is stopped, and the absorbance is measured at 420 nm.
- Calculation of Miller Units:
  - $\beta$ -galactosidase activity is quantified in Miller units, which normalizes the enzyme activity to the cell density and reaction time.[5] The formula is:  $\text{Miller Units} = (1000 * A_{420}) / (t * V * \text{OD}_{600})$  where:
    - $A_{420}$  is the absorbance at 420 nm.
    - $t$  is the reaction time in minutes.
    - $V$  is the volume of culture used in ml.
    - $\text{OD}_{600}$  is the optical density of the culture at 600 nm.

## Visualizations

### Yeast Two-Hybrid Workflow

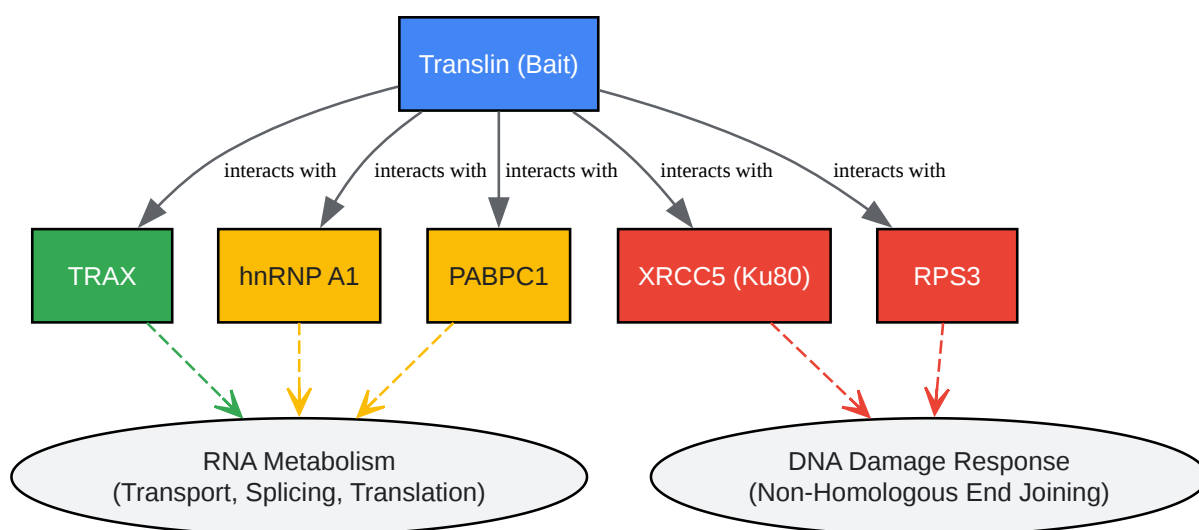


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Caption: Workflow of the yeast two-hybrid screening process.

## Translin Interaction Pathway





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Caption: Hypothetical interaction network for Translin.

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